Cas no 6589-55-5 (2-(Methylamino)-1-phenylethanol)

2-(Methylamino)-1-phenylethanol 化学的及び物理的性質
名前と識別子
-
- alpha-(methylaminomethyl)benzyl alcohol
- DL-alpha-(Methylaminomethyl)benzyl alcohol
- Halostachine~2-(Methylamino)-1-phenylethanol
- 2-(Methylamino)-1-phenylethanol
- 2-Methylamino-1-phenylethanol
- 2-(methylamino)-1-phenyl-ethano
- HALOSTACHINE
- N-METHYLPHENYLETHANOLAMINE
- win5529-2
- 2-Methylamino-1-phenyl-ethanol
- a-(Methylaminomethyl)benzyl alcohol
- dl-1-Phenyl-1-oxy-2-(methylamino)-aethan
- BCP22653
- SY078893
- HALOSTACHINE, (+/-)-
- C03711
- alpha-((Methylamino)methyl)benzyl alcohol
- Benzenemethanol, alpha-((methylamino)methyl)-, (+-)-
- MFCD00004506
- alpha-((methylamino)methyl)-dl-Benzyl alcohol
- TS-02000
- CHEMBL1241267
- .alpha.-((Methylamino)methyl)benzyl alcohol
- A867016
- AKOS005207037
- 4-13-00-01802 (Beilstein Handbook Reference)
- CHEBI:16913
- BRD-A79058669-001-01-1
- 1-PHENYL-2-(N-METHYLAMINO)ETHANOL
- SCHEMBL210960
- EN300-1251177
- alpha-[(Methylamino)methyl]benzyl alcohol
- dl-Halostachine
- Benzyl alcohol, alpha-((methylamino)methyl)-, dl-
- WIN 5529-2
- BENZENEMETHANOL, .ALPHA.-((METHYLAMINO)METHYL)-
- BRN 1072841
- alpha -(Methylaminomethyl)benzyl alcohol
- METHYL(2-HYDROXY-2-PHENYLETHYL)AMINE
- alpha-(Methylaminomethyl)benzyl alcohol, 99%
- NS00046990
- (2-hydroxy-2-phenylethyl)methylamine
- alpha-[(methylamino)methyl]benzenemethanol
- FT-0625424
- Benzyl alcohol, .alpha.-((methylamino)methyl)-
- bmse000396
- .ALPHA.-(METHYLAMINOMETHYL)BENZYL ALCOHOL
- EINECS 229-525-5
- BENZYL ALCOHOL, alpha-((METHYLAMINO)METHYL)-
- Q27102132
- (+-)-alpha-((Methylamino)methyl)benzenemethanol
- DTXSID90988242
- CS-0204443
- U7B63FX8CH
- 68579-60-2
- Benzenemethanol, .alpha.-[(methylamino)methyl]-
- alpha-[(Methylamino)methyl]-benzyl alcohol
- N-METHYL-.BETA.-HYDROXYLPHENYLETHYLAMINE
- SB38173
- Dl-alpha-(methylaminomethyl)benzylalcohol
- (+/-)-halostachine
- Ethanol, 2-(methylamino)-1-phenyl-
- dl-1-Phenyl-1-oxy-2-(methylamino)-aethan [German]
- FT-0625425
- 6589-55-5
- (+-)-Halostachine
- UNII-U7B63FX8CH
- alpha-(methylaminomethyl)-benzyl alcohol
- 2-(methylamino)-1-phenylethan-1-ol
- benzene, (1-hydroxy-2-methylamino)ethyl-
- DB-356253
- ALBB-031903
- G77268
-
- MDL: MFCD00004506
- インチ: InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3
- InChIKey: ZCTYHONEGJTYQV-UHFFFAOYSA-N
- SMILES: CNCC(C1=CC=CC=C1)O
- BRN: 1072841
計算された属性
- 精确分子量: 151.10000
- 同位素质量: 151.1
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 99.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 32.3A^2
- 互变异构体数量: 何もない
- XLogP3: 何もない
じっけんとくせい
- Color/Form: Fine Crystalline Needles
- ゆうかいてん: 74-76 °C (lit.)
- Boiling Point: 244.1°C at 760 mmHg
- フラッシュポイント: 96.3°C
- 稳定性: Stable. Incompatible with acids, acid chlorides, acid anhydrides, oxidizing agents.
- PSA: 32.26000
- LogP: 1.33030
- Merck: 14,4601
2-(Methylamino)-1-phenylethanol Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H302 + H332
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/22
- セキュリティの説明: S26-S36
- RTECS号:DO9625000
-
危険物標識:
- 安全术语:S26;S36
- 储存条件:2-8°C
- Risk Phrases:R36/37/38
2-(Methylamino)-1-phenylethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB178469-10 g |
DL-alpha-(Methylaminomethyl)benzyl alcohol, 98%; . |
6589-55-5 | 98% | 10g |
€152.70 | 2022-03-25 | |
TRC | M227375-5000mg |
2-(Methylamino)-1-phenylethanol |
6589-55-5 | 5g |
$305.00 | 2023-05-18 | ||
Enamine | EN300-1251177-0.1g |
2-(methylamino)-1-phenylethan-1-ol |
6589-55-5 | 95% | 0.1g |
$19.0 | 2023-06-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08111-2g |
DL-alpha-(Methylaminomethyl)benzyl alcohol, 99% |
6589-55-5 | 99% | 2g |
¥414.00 | 2023-03-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08111-10g |
DL-alpha-(Methylaminomethyl)benzyl alcohol, 99% |
6589-55-5 | 99% | 10g |
¥1498.00 | 2023-03-15 | |
Key Organics Ltd | TS-02000-20MG |
2-(Methylamino)-1-phenylethanol |
6589-55-5 | >97% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | TS-02000-0.5G |
2-(Methylamino)-1-phenylethanol |
6589-55-5 | >97% | 0.5g |
£385.00 | 2025-02-09 | |
TRC | M227375-1g |
2-(Methylamino)-1-phenylethanol |
6589-55-5 | 1g |
$ 85.00 | 2022-06-04 | ||
TRC | M227375-2.5g |
2-(Methylamino)-1-phenylethanol |
6589-55-5 | 2.5g |
$173.00 | 2023-05-18 | ||
TRC | M227375-5g |
2-(Methylamino)-1-phenylethanol |
6589-55-5 | 5g |
$ 250.00 | 2022-06-04 |
2-(Methylamino)-1-phenylethanol 関連文献
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Gonzalo Cosa,J. C. Scaiano Org. Biomol. Chem. 2008 6 4609
-
2. Index pages
-
Jan Otevrel,David Svestka,Pavel Bobal Org. Biomol. Chem. 2019 17 5244
-
4. The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrinesJohn M. Midgley,C. Mohan Thonoor,Alex F. Drake,Clyde M. Williams,Anna E. Koziol,Gus J. Palenik J. Chem. Soc. Perkin Trans. 2 1989 963
-
5. Contents pages
-
Michael W. Cappi,Robert W. Flood,Stanley M. Roberts,John Skidmore,Natalie M. Williamson,Wei-Ping Chen,Yong-Wei Liao,John A. Smith Chem. Commun. 1998 1159
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7. Enantiospecific synthesis of (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline from (+)-(S)-2-methylamino-1-phenylethanol (halostachine)Steven J. Coote,Stephen G. Davies,David Middlemiss,Alan Naylor J. Chem. Soc. Perkin Trans. 1 1989 2223
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8. Contents pages
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9. Chapter 8. Organometallic chemistry the transition elementsG. R. Stephenson Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1992 89 207
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Yoko Shimozono,Kohei Yamada,Shun-ichi Ishiuchi,Koichi Tsukiyama,Masaaki Fujii Phys. Chem. Chem. Phys. 2013 15 5163
2-(Methylamino)-1-phenylethanolに関する追加情報
Comprehensive Guide to 2-(Methylamino)-1-phenylethanol (CAS No. 6589-55-5): Properties, Applications, and Market Insights
2-(Methylamino)-1-phenylethanol (CAS No. 6589-55-5) is a versatile organic compound with significant applications in pharmaceutical and chemical research. This compound, also referred to as N-methylphenylethanolamine, is characterized by its unique molecular structure, combining a phenyl group with an ethanolamine backbone. Its chemical formula is C9H13NO, and it exhibits properties that make it valuable in synthetic chemistry and drug development.
The physical and chemical properties of 2-(Methylamino)-1-phenylethanol include a molecular weight of 151.21 g/mol, a boiling point of approximately 250°C, and moderate solubility in water and organic solvents. Researchers often explore its stereochemistry, as it can exist in different isomeric forms, which may influence its reactivity and biological activity. The compound's amine and hydroxyl functional groups make it a useful intermediate in the synthesis of more complex molecules.
In the pharmaceutical industry, 2-(Methylamino)-1-phenylethanol is investigated for its potential role as a precursor in the synthesis of adrenergic receptor agonists and other bioactive compounds. Its structural similarity to neurotransmitters like epinephrine and norepinephrine has sparked interest in its applications for central nervous system (CNS) research. Additionally, it is studied for its potential use in asthma and cardiovascular drug formulations, though further clinical validation is required.
The chemical synthesis of 2-(Methylamino)-1-phenylethanol typically involves the reaction of phenylacetylene with methylamine, followed by reduction or other functional group transformations. Researchers optimize these processes to improve yield and purity, which are critical for industrial-scale production. Advanced techniques such as catalytic hydrogenation and chiral resolution are often employed to achieve high enantiomeric purity, particularly for pharmaceutical applications.
From a market perspective, the demand for 2-(Methylamino)-1-phenylethanol is driven by its applications in drug discovery and fine chemical manufacturing. The compound is supplied by several specialty chemical vendors, with pricing influenced by purity levels and batch sizes. Recent trends indicate growing interest in sustainable synthesis methods, aligning with the broader shift toward green chemistry in the chemical industry.
Researchers and industry professionals frequently search for information on 2-(Methylamino)-1-phenylethanol solubility, synthesis protocols, and safety data sheets (SDS). Common queries also include its role in medicinal chemistry and comparisons with structurally related compounds like phenylephrine or ephedrine derivatives. Addressing these topics enhances the relevance of this article for SEO optimization and user engagement.
In conclusion, 2-(Methylamino)-1-phenylethanol (CAS No. 6589-55-5) is a compound of considerable interest due to its pharmaceutical potential and chemical versatility. Ongoing research continues to uncover new applications, particularly in drug development and catalysis. For those seeking detailed technical data or procurement options, consulting reputable chemical databases and suppliers is recommended.
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